(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone
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Description
(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone is a useful research compound. Its molecular formula is C23H26N4O5S and its molecular weight is 470.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.
Mode of Action
This compound acts as an activator of the GIRK channels . By binding to these channels, it facilitates the opening of the channel pore, allowing potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential.
Pharmacokinetics
It has been reported that the compound displaysnanomolar potency as a GIRK1/2 activator with improved metabolic stability over the prototypical urea-based compounds .
Biological Activity
The compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Overview
This compound features a unique structural arrangement that includes:
- A dioxidotetrahydrothiophen moiety.
- A methoxyphenyl group.
- A pyrazolo[3,4-b]pyridine core.
- An morpholino group attached to a methanone structure.
These structural characteristics contribute to its pharmacological properties and interactions with biological targets.
Research indicates that this compound may act as a G protein-gated inwardly rectifying potassium (GIRK) channel activator , which plays a crucial role in modulating neuronal excitability and various physiological processes. Activation of GIRK channels can lead to hyperpolarization of neurons, influencing neurotransmitter release and potentially providing therapeutic effects in neurological disorders.
Anticancer Activity
Recent studies have investigated the anticancer properties of similar pyrazolo[3,4-b]pyridine derivatives. For instance:
- Compound 9a , a related pyrazolo derivative, exhibited significant anticancer activity with an IC50 value of 2.59 µM against the HeLa cell line. This compound induced cell cycle arrest at the S phase and promoted apoptosis in cancer cells .
- The structural modifications in these compounds influence their potency. For example, substituents on the phenyl ring can enhance or reduce anticancer activity depending on their electronic characteristics .
Neuroprotective Effects
The activation of GIRK channels by this compound suggests potential neuroprotective effects. By stabilizing neuronal membrane potential and reducing excitability, it may offer therapeutic benefits in conditions such as epilepsy or neurodegenerative diseases.
Case Studies
- Cell Line Studies : In vitro studies have shown that derivatives of this compound lead to significant cytotoxic effects on various cancer cell lines (e.g., HeLa, MCF7). The mechanism involves inducing apoptosis and cell cycle arrest at specific phases .
- Mechanistic Insights : The dioxidotetrahydrothiophen moiety appears to enhance the binding affinity for GIRK channels compared to other non-modified pyrazolo derivatives, suggesting a structure-activity relationship that merits further exploration.
Comparative Analysis
To better understand the biological activity of this compound relative to other similar compounds, a comparative table is provided below:
Compound Name | Structure Features | IC50 (µM) | Mechanism of Action |
---|---|---|---|
9a | Pyrazolo[3,4-b]pyridine core | 2.59 (HeLa) | Induces apoptosis, cell cycle arrest |
14g | Hydroxy substitution in phenyl ring | 4.66 (MCF7) | Similar mechanisms as 9a |
Target Compound | Dioxidotetrahydrothiophen + morpholino | TBD | GIRK channel activation |
Properties
IUPAC Name |
[1-(1,1-dioxothiolan-3-yl)-6-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridin-4-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S/c1-15-21-19(23(28)26-8-10-32-11-9-26)13-20(16-3-5-18(31-2)6-4-16)24-22(21)27(25-15)17-7-12-33(29,30)14-17/h3-6,13,17H,7-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKDIVGHRACVSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)N4CCOCC4)C5CCS(=O)(=O)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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